5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile typically involves the reaction of 4-methylthiophenol with 2-chloro-5-nitrobenzonitrile under basic conditions, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas
Solvents: Dimethylformamide (DMF), ethanol
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile is used in various scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile
- 5-Amino-2-[(4-bromophenyl)sulfanyl]benzenecarbonitrile
- 5-Amino-2-[(4-fluorophenyl)sulfanyl]benzenecarbonitrile
Uniqueness
5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity compared to its halogenated analogs . This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .
Properties
IUPAC Name |
5-amino-2-(4-methylphenyl)sulfanylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-10-2-5-13(6-3-10)17-14-7-4-12(16)8-11(14)9-15/h2-8H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGSZAWAWIUJLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377615 |
Source
|
Record name | 5-amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303148-03-0 |
Source
|
Record name | 5-amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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